2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-22-14-8-11(18(20)21)4-7-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYZNQLRFFATGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the fluorophenyl sulfanyl intermediate.
Coupling with Methoxy-Nitrophenyl Acetamide: The intermediate is then coupled with 2-methoxy-4-nitrophenyl acetamide under suitable conditions, often involving a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation/Reduction of the Sulfanyl Group
The sulfanyl (-S-) group is prone to oxidation and reduction due to its sulfur atom’s lone pairs.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂), catalytic sulfuric acid | Sulfoxide (S(O)) or sulfone (S(O)₂) | Oxidation progresses from sulfide to sulfoxide to sulfone, depending on stoichiometry and reaction time. |
| Reduction | Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst | Sulfide (S⁻) | Reduces the sulfanyl group to a sulfide, though this is less common under standard conditions. |
Reduction of the Nitro Group
The nitrophenyl moiety undergoes reduction to form an amine, a reaction critical for modifying biological activity.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas with Pd/C catalyst | Corresponding amine | Reduction converts the nitro group to a primary amine, altering the compound’s electronic properties. |
| Chemical Reduction | Sodium borohydride (NaBH₄) or stannous chloride (SnCl₂) | Amine | Selective reduction under controlled conditions avoids over-reduction. |
Nucleophilic Aromatic Substitution
The nitro group strongly activates adjacent positions on the aromatic ring for nucleophilic attack.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl, refluxing conditions | Carboxylic acid | Acidic conditions convert the amide to a carboxylic acid, with potential cleavage of the sulfanyl group under prolonged heating. |
| Basic Hydrolysis | NaOH, aqueous ethanol | Amine and carboxylate | Basic conditions yield the corresponding amine and carboxylate salt, though the sulfanyl group may remain intact. |
Cyclization Reactions
Intramolecular cyclization may occur if structural proximity allows, though this is less common in this compound.
Research Findings and Trends
-
Regioselectivity : The nitro group’s meta-directing nature governs substitution reactions, while the methoxy group may exhibit para-directing tendencies, creating competing reactivity profiles .
-
Stability : The sulfanyl group’s stability under oxidative conditions depends on the presence of electron-withdrawing groups (e.g., nitro), which can accelerate oxidation.
-
Biological Implications : Reduction of the nitro group to an amine may enhance interaction with biological targets (e.g., enzymes, receptors), as seen in analogous nitrophenyl-containing compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of acetamides, including 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and show effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies have investigated the anticancer potential of acetamide derivatives. For instance, compounds containing nitrophenyl groups have demonstrated cytotoxic effects against cancer cell lines. The incorporation of a fluorophenyl moiety may enhance the selectivity and potency of these compounds against tumor cells .
Anti-inflammatory Effects
The anti-inflammatory activities of related compounds suggest potential applications in treating inflammatory diseases. The presence of specific functional groups can modulate inflammatory pathways, making these compounds candidates for further development as anti-inflammatory agents .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. By modifying the substituents on the phenyl rings or altering the acetamide group, researchers can create a library of compounds to evaluate their pharmacological profiles .
Material Science
In material science, compounds with sulfanyl groups are explored for their electronic properties and potential use in organic electronics and sensors. The unique electronic characteristics imparted by the fluorophenyl and nitrophenyl groups can lead to advancements in developing new materials with specific functionalities .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide
Uniqueness
2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide is an acetamide derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the current understanding of its biological activity, including antibacterial efficacy, cytotoxicity, and pharmacokinetic profiles.
Chemical Structure and Properties
The molecular formula of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide is , with a molecular weight of approximately 321.37 g/mol. The structure features a sulfanyl group attached to a fluorinated phenyl ring and a nitrophenyl acetamide, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetamides, including derivatives similar to 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide. The compound has been evaluated against various bacterial strains, notably Klebsiella pneumoniae, which is known for its antibiotic resistance.
- Minimum Inhibitory Concentration (MIC) : The MIC values for similar compounds have shown promising results, indicating effective inhibition of bacterial growth at low concentrations. For instance, derivatives with structural similarities demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates .
- Mechanism of Action : The proposed mechanism involves binding to penicillin-binding proteins, leading to cell lysis. This mechanism was corroborated by time-kill kinetics studies that demonstrated a significant reduction in viable cell counts after treatment with related compounds .
- Comparative Efficacy : In comparative studies, the presence of specific substituents such as chloro or fluoro groups has been shown to enhance the antibacterial activity of acetamides .
Cytotoxicity and Safety Profile
Evaluating the cytotoxicity of 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide is crucial for understanding its therapeutic potential:
- Cytotoxicity Assays : Preliminary cytotoxicity assays indicate favorable results, suggesting that this compound exhibits low toxicity to mammalian cells at therapeutic concentrations .
- Pharmacokinetics : The pharmacokinetic profile suggests good absorption and bioavailability, making it a candidate for oral administration .
Case Studies
- Study on Antibacterial Properties : A study focused on the antibacterial activity of structurally similar compounds found that modifications in the sulfanyl group significantly impacted efficacy against Klebsiella pneumoniae. The study concluded that specific structural features are critical for enhancing antibacterial properties .
- Enzyme Inhibition Studies : Additional research has explored the inhibitory effects on enzymes such as acetylcholinesterase (AChE). Compounds with similar structures displayed strong inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FNO₃S |
| Molecular Weight | 321.37 g/mol |
| Antimicrobial Activity (MIC) | 0.22 - 0.25 μg/mL |
| Cytotoxicity | Low toxicity at therapeutic doses |
| Pharmacokinetic Profile | Good absorption |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, including nucleophilic substitution and amide coupling. Key steps involve introducing the sulfanyl group via thiol-alkylation under inert conditions (e.g., nitrogen atmosphere) and coupling the acetamide moiety using carbodiimide-based reagents. Optimization includes adjusting reaction temperatures (60–80°C for thiol-alkylation) and solvent polarity (e.g., DMF for solubility) to improve yields (>75%) and purity. Analytical techniques like TLC and HPLC monitor intermediate purity .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy group at C2 of the phenyl ring) and sulfanyl linkage. Key signals include δ 3.8–4.0 ppm (methoxy protons) and δ 7.2–8.2 ppm (aromatic protons) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) validate functional groups.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 375.1) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., sulfanyl-acetamides with known antimicrobial/anticancer activity). Use in vitro models like:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or purity. Mitigation strategies:
- Standardize Protocols : Use consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Purity Verification : Re-test compound batches with HPLC (≥95% purity) and compare bioactivity.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., nitro-phenyl analogs) to identify SAR trends .
Q. What experimental approaches are recommended for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives.
- Computational Docking : Model interactions with putative targets (e.g., EGFR kinase) using software like AutoDock Vina.
- Pathway Analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism. For example, the methoxy group may reduce metabolic clearance.
- Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl groups) while monitoring SAR trade-offs.
- Toxicity Screening : Use ProTox-II to assess hepatotoxicity risks and guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
